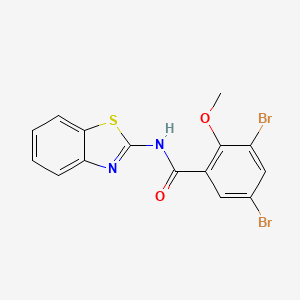

N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystallographic and Optical Properties

N-(1,3-Benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide, a heterocyclic organic compound, has been synthesized and structurally characterized to explore its crystallographic and optical properties. The compound's molecular structure was confirmed by gas chromatographic mass spectrometry (GC-MS), and its crystallization in a triclinic system was revealed through single crystal X-ray diffraction studies. The compound exhibited notable optical properties with an absorbance band in the UV-NIR region and an optical band gap measured at 3.67 eV. Such characteristics suggest potential applications in materials science, particularly in the development of optoelectronic devices (Prabukanthan et al., 2020).

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated, indicating promising activity against certain bacterial and fungal strains. The compound's structure, featuring the benzothiazole moiety, is key to its biological activity, suggesting potential uses in developing new antimicrobial agents. Such compounds could provide a foundation for new treatments in the fight against resistant microbial strains, highlighting the importance of heterocyclic compounds in medicinal chemistry research (Desai et al., 2013).

Antitumor and Apoptotic Induction

Research into the antitumor effects of benzothiazole derivatives, including compounds similar to this compound, has demonstrated significant antiproliferative activity against various cancer cell lines. These compounds have been found to induce apoptosis, particularly in human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The presence of the benzothiazole moiety is crucial for the proapoptotic effect, indicating the potential of such compounds in cancer therapy research (Corbo et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever generation .

Result of Action

The inhibition of COX enzymes by N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide results in a decrease in prostaglandin production . This leads to a reduction in inflammation and pain, providing relief for conditions such as arthritis .

Future Directions

Biochemical Analysis

Biochemical Properties

It has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The compound has been evaluated for anti-inflammatory activity, showing promising results

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

There is also limited information on any effects it may have on metabolic flux or metabolite levels

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N2O2S/c1-21-13-9(6-8(16)7-10(13)17)14(20)19-15-18-11-4-2-3-5-12(11)22-15/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFMNCRARVEZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)

![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)

![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)

![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)